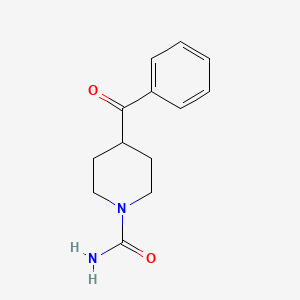
4-Benzoylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoylpiperidine-1-carboxamide is a chemical compound with the molecular formula C13H16N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Mechanism of Action
Target of Action
It’s worth noting that benzoylpiperidine derivatives are often used in medicinal chemistry and have been found in many bioactive small molecules with therapeutic effects .
Biochemical Pathways
The benzoylpiperidine fragment is known to be present in many bioactive compounds affecting a broad spectrum of therapeutic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoylpiperidine-1-carboxamide typically involves the reaction of piperidine derivatives with benzoyl chloride under controlled conditions. One common method includes the use of 4-benzoylpiperidine as a starting material, which is then reacted with appropriate reagents to form the carboxamide group .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Benzoylpiperidine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
4-Benzylpiperidine: A compound with similar structural features but different functional groups.
Piperidine: The parent compound from which 4-Benzoylpiperidine-1-carboxamide is derived.
Benzoylpiperidine: Another derivative with distinct chemical properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzoylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-13(17)15-8-6-11(7-9-15)12(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLJMSLCDKCVRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2366314.png)
![5-amino-1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2366315.png)

![N-(1-cyano-1-methylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2366317.png)
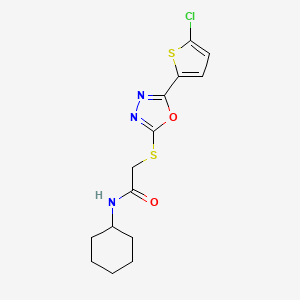
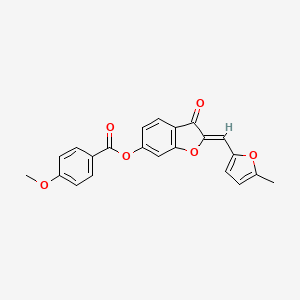
![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)

![N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2366325.png)
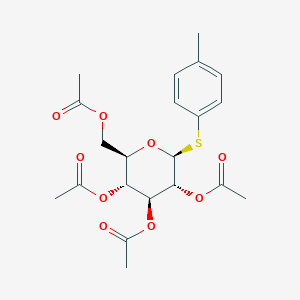
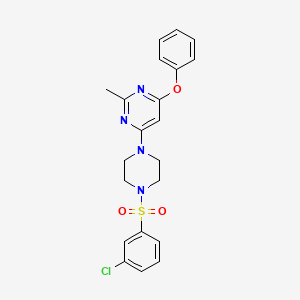
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide](/img/structure/B2366331.png)
